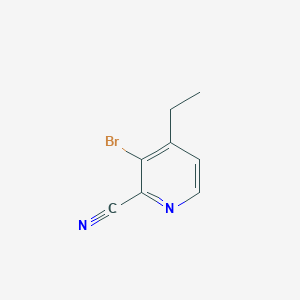

2-Pyridinecarbonitrile, 3-bromo-4-ethyl-

Description

Significance of Halogenated Pyridine (B92270) Scaffolds in Modern Chemical Research

Halogenated pyridine scaffolds are of paramount importance in medicinal chemistry and drug discovery. researchgate.netmdpi.com The incorporation of halogen atoms, such as bromine, can significantly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. acs.orgresearchgate.net The bromine atom in a pyridine ring can also serve as a versatile synthetic handle, enabling a variety of cross-coupling reactions to build more complex molecular architectures. This has made halogenated pyridines key intermediates in the synthesis of numerous clinically relevant compounds. researchgate.net

Strategic Importance of Nitrile Functionality on Pyridine Rings

The nitrile group (–C≡N) is a highly valuable functional group in organic synthesis. numberanalytics.com When attached to a pyridine ring, it acts as a strong electron-withdrawing group, influencing the reactivity of the ring. Furthermore, the nitrile group is a versatile precursor that can be converted into a wide range of other functional groups, including amines, carboxylic acids, and amides, which are common moieties in pharmaceuticals. numberanalytics.comthieme-connect.de The presence of a nitrile group can also enhance a molecule's metabolic stability and its ability to interact with biological targets through various non-covalent interactions. researchgate.net

Overview of Synthetic Challenges for Highly Substituted Pyridine Derivatives

The synthesis of highly substituted pyridines presents considerable challenges to organic chemists. researchgate.netchemrxiv.org While numerous methods exist for the synthesis of simple pyridines, the regioselective introduction of multiple substituents onto the pyridine core can be difficult to achieve. researchgate.netresearchgate.net This is often due to the electronic nature of the pyridine ring and the potential for competing reactions. nih.gov Consequently, the development of novel and efficient synthetic strategies for accessing highly substituted pyridines is an active area of research. chemrxiv.orgacs.org

Contextualizing 2-Pyridinecarbonitrile, 3-bromo-4-ethyl- within Pyridine Chemistry

While specific research findings on 2-Pyridinecarbonitrile, 3-bromo-4-ethyl- are not widely documented, its chemical behavior and synthetic accessibility can be inferred from the extensive literature on related brominated and cyanated pyridine derivatives. The following table summarizes the properties of some related compounds, which can serve as a useful reference.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| 2-Pyridinecarbonitrile | 100-70-9 | C₆H₄N₂ | 104.11 | 215-216 | 26-29 |

| 3-Bromo-2-pyridinecarbonitrile | 55758-02-6 | C₆H₃BrN₂ | 183.01 | 119.5 (at 3 Torr) | 83-85 |

| 4-Bromo-2-pyridinecarbonitrile | 62150-45-2 | C₆H₃BrN₂ | 183.01 | 265.3 (predicted) | 82-84 |

| 5-Bromo-2-pyridinecarbonitrile | 97483-77-7 | C₆H₃BrN₂ | 183.01 | 100-110 (at 3 mmHg) | 128-132 |

| 3-Ethyl-2-pyridinecarbonitrile | 55758-01-5 | C₈H₈N₂ | 132.16 | Not Available | Not Available |

Properties

IUPAC Name |

3-bromo-4-ethylpyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-2-6-3-4-11-7(5-10)8(6)9/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAWPQHOKCCARRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=C1)C#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthetic Analysis and Strategic Design for 2 Pyridinecarbonitrile, 3 Bromo 4 Ethyl

Disconnection Approaches for the Pyridine (B92270) Core

Retrosynthetic analysis is a method for deconstructing a target molecule into a series of simpler precursors, ultimately leading to commercially available starting materials. advancechemjournal.com For a polysubstituted pyridine like 2-Pyridinecarbonitrile, 3-bromo-4-ethyl-, two primary disconnection strategies can be considered: functional group interconversion on a pre-formed pyridine ring or the construction of the pyridine ring from acyclic precursors.

Strategy A: Functionalization of a Pre-existing Pyridine Ring

This is the most common approach, where the core pyridine scaffold is retained and the substituents are introduced or modified in a stepwise manner. The primary disconnections involve severing the bonds between the pyridine ring and its substituents. Key synthons derived from this approach include:

A 3-bromo-4-ethylpyridine (B1282386) intermediate, which would require subsequent cyanation at the 2-position.

A 4-ethyl-2-lithiopyridine, which could react with an electrophilic bromine source and a cyanating agent.

A di- or tri-halopyridine, which could undergo sequential, site-selective functionalization.

Strategy B: Pyridine Ring Synthesis

This approach involves building the substituted pyridine ring from acyclic components. Classic methods like the Hantzsch pyridine synthesis, which involves the condensation of an α,β-unsaturated carbonyl compound, an aldehyde, and a β-ketoester with ammonia (B1221849), could be adapted. advancechemjournal.com The challenge lies in designing acyclic precursors that already contain the required ethyl and bromo functionalities, or precursors that would lead to their formation in the correct positions upon cyclization.

The following table summarizes these primary disconnection approaches.

| Strategy | Disconnection Points | Key Precursors (Synthons) | Associated Synthetic Methods |

| A: Functionalization of Pyridine Core | C-CN Bond | 3-Bromo-4-ethyl-2-halopyridine + Cyanide source | Nucleophilic Aromatic Substitution (SNAr) |

| C-Br Bond | 4-Ethyl-2-pyridinecarbonitrile + Brominating agent | Electrophilic Aromatic Substitution (EAS), Sandmeyer Reaction | |

| C-Ethyl Bond | 3-Bromo-2-pyridinecarbonitrile + Ethylating agent | Cross-coupling reactions (e.g., Suzuki, Negishi) | |

| B: Pyridine Ring Construction | Multiple C-C and C-N bonds | α,β-Unsaturated ketones, β-dicarbonyl compounds, ammonia derivatives | Hantzsch Synthesis, Kröhnke Synthesis, Bohlmann-Rahtz Synthesis |

Targeted Introduction of Bromo, Ethyl, and Carbonitrile Substituents

The successful synthesis of 2-Pyridinecarbonitrile, 3-bromo-4-ethyl- hinges on the regioselective introduction of each substituent. The order of these introductions is critical and dictated by the activating and directing effects of the groups already present on the ring.

Introduction of the Ethyl Group (C4-Position)

The ethyl group can be introduced onto the pyridine ring through several methods. A common strategy involves starting with a pre-alkylated pyridine, such as 4-methylpyridine. The methyl group can then be elaborated to an ethyl group. Alternatively, cross-coupling reactions on a halogenated pyridine at the 4-position provide a direct route to C-C bond formation.

Introduction of the Bromo Group (C3-Position)

Direct electrophilic bromination of pyridine is often difficult and unselective, typically requiring harsh conditions. A more reliable and regioselective method is the Sandmeyer reaction. This process involves the diazotization of a 3-aminopyridine (B143674) precursor, followed by treatment with a copper(I) bromide salt. chemicalbook.comgoogle.com The required 3-amino-4-ethylpyridine can be prepared from 4-ethyl-3-nitropyridine via reduction. This approach firmly establishes the bromine atom at the desired C3 position.

Introduction of the Carbonitrile Group (C2-Position)

The cyano group is a powerful electron-withdrawing group. Its introduction at the 2-position of the pyridine ring is often accomplished through the substitution of a leaving group, typically a halogen. google.com The C2 and C6 positions of the pyridine ring are electron-deficient and thus susceptible to nucleophilic attack. Therefore, reacting a 2-halopyridine intermediate with a cyanide salt, such as sodium or potassium cyanide, often in the presence of a palladium or copper catalyst (Rosenmund-von Braun reaction), is an effective strategy. google.com An alternative pathway involves the Reissert-Henze reaction, where a pyridine N-oxide is activated and then treated with a cyanide source. thieme-connect.de

The table below outlines common reagents and reaction types for introducing each substituent.

| Substituent | Position | Synthetic Method | Typical Reagents | Relevant Findings |

| Ethyl | C4 | Cross-Coupling (e.g., Suzuki) | 4-Halopyridine, Ethylboronic acid, Pd catalyst | Efficient C-C bond formation on the pyridine ring. |

| Bromo | C3 | Sandmeyer Reaction | 3-Aminopyridine, NaNO₂, HBr, CuBr | High regioselectivity for the 3-position is achievable starting from the corresponding amine. chemicalbook.comgoogle.com |

| Carbonitrile | C2 | Nucleophilic Substitution | 2-Halopyridine, NaCN or KCN, Pd or Cu catalyst | The electron-deficient nature of the 2-position facilitates substitution of a good leaving group like bromide. google.com |

| Direct Cyanation | Pyridine N-oxide, Trimethylsilyl cyanide (TMSCN) | Activation via N-oxide formation allows for direct introduction of the cyano group. thieme-connect.de |

Considerations for Regioselective Functionalization at the 2, 3, and 4 Positions

Achieving the desired 2,3,4-trisubstituted pattern on the pyridine ring is a significant synthetic challenge due to the interplay of electronic effects and the intrinsic reactivity of the pyridine nucleus. The nitrogen atom deactivates the ring towards electrophilic substitution, primarily at the 2, 4, and 6 positions, while directing substitutions to the 3 and 5 positions. Conversely, the ring is activated towards nucleophilic attack at the 2, 4, and 6 positions.

A plausible synthetic sequence would likely begin with establishing the 4-ethyl and 3-bromo substituents first. Starting with 4-methylpyridine, one could perform nitration at the 3-position, followed by reduction to the amine, and a Sandmeyer reaction to install the bromide, yielding 3-bromo-4-methylpyridine. chemicalbook.comgoogle.com The methyl group could then be functionalized or the synthesis could start from a 4-ethylpyridine (B106801) precursor.

Once the 3-bromo-4-ethylpyridine intermediate is secured chemimpex.com, the final step is the introduction of the carbonitrile group at the 2-position. This position is electronically favorable for nucleophilic attack. However, direct cyanation can be challenging. A more controlled approach involves a halogen-metal exchange. For instance, if a second halogen, such as iodine or bromine, is present at the 2-position (i.e., 2,3-dibromo-4-ethylpyridine), a regioselective halogen-metal exchange (e.g., using iso-PrMgCl·LiCl) can be performed at the more reactive 2-position, followed by quenching with a cyanating agent. rsc.orgznaturforsch.com

The choice of strategy must also consider the directing effects of the substituents.

Ethyl Group (C4): An ortho, para-director, weakly activating.

Bromo Group (C3): A deactivating group, but directs incoming electrophiles to the ortho and para positions (C2, C4, C6).

Carbonitrile Group (C2): A strong electron-withdrawing and deactivating meta-director.

Given these effects, introducing the cyano group last is strategically sound. Attempting to brominate 4-ethyl-2-pyridinecarbonitrile would likely be low-yielding and non-regioselective due to the strong deactivating nature of the nitrile group.

A proposed forward synthesis:

Start with 4-ethylpyridine.

Nitration: Introduce a nitro group at the 3-position.

Reduction: Reduce the nitro group to an amine (3-amino-4-ethylpyridine).

Sandmeyer Reaction: Convert the amine to a bromide to form 3-bromo-4-ethylpyridine. chemimpex.com

Halogenation at C2: Introduce a second halogen (e.g., bromine) at the 2-position. This step requires careful control to achieve the desired regioselectivity.

Cyanation: Selectively substitute the 2-bromo group with a cyanide nucleophile, which is often more labile than the 3-bromo group in nucleophilic substitutions.

This multi-step process highlights the importance of regiochemical control through the strategic sequencing of reactions, leveraging both classical transformations and modern cross-coupling or metal-exchange methodologies. znaturforsch.comnih.gov

Reactivity and Chemical Transformations of 2 Pyridinecarbonitrile, 3 Bromo 4 Ethyl

Reactions Involving the Bromine Atom at the 3-Position

The bromine atom at the 3-position of the pyridine (B92270) ring is a key site for functionalization. Its reactivity is influenced by the electronic effects of the adjacent cyano group and the ethyl group at the 4-position.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr), particularly when activated by electron-withdrawing groups. However, in the case of 3-halopyridines, the activation by the ring nitrogen is less pronounced at the 3-position compared to the 2- and 4-positions. The presence of the strongly electron-withdrawing carbonitrile group at the 2-position is expected to enhance the electrophilicity of the pyridine ring, thereby facilitating SNAr reactions at the 3-position.

Common nucleophiles for SNAr reactions on related bromopyridines include alkoxides, amines, and thiols. For instance, the reaction of 4-bromo-2-cyanopyridine with p-aminophenol has been reported as a key step in the synthesis of sorafenib, demonstrating the feasibility of C-N bond formation via SNAr guidechem.com. It is anticipated that 2-Pyridinecarbonitrile, 3-bromo-4-ethyl- would undergo similar reactions with various nucleophiles, leading to the displacement of the bromide.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Analogous Bromopyridines

| Starting Material | Nucleophile | Product | Reference |

| 4-Bromo-2-cyanopyridine | p-Aminophenol | 4-(4-Aminophenoxy)-2-pyridinecarbonitrile | guidechem.com |

| 2,5-Dibromopyridine | Sodium Cyanide | 5-Bromo-2-pyridinecarbonitrile | guidechem.com |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and aryl bromides are excellent substrates for these transformations.

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide catalyzed by a palladium complex, is a widely used method for forming C-C bonds. It is highly probable that 2-Pyridinecarbonitrile, 3-bromo-4-ethyl- would readily participate in Suzuki-Miyaura coupling reactions with various aryl- and vinylboronic acids or esters. These reactions typically employ a palladium catalyst, such as Pd(PPh3)4 or Pd(dppf)Cl2, and a base.

Table 2: Examples of Suzuki-Miyaura Coupling with Bromopyridine Derivatives

| Bromopyridine Derivative | Boronic Acid/Ester | Catalyst/Base | Product | Reference |

| 3-Bromopyridine | Phenylboronic acid | Pd(PPh3)4 / Na2CO3 | 3-Phenylpyridine | General Knowledge |

| 2-Bromo-3-methylpyridine | (2-Methylphenyl)boronic acid | Pd(OAc)2 / PPh3 / K3PO4 | 2-(2-Methylphenyl)-3-methylpyridine | General Knowledge |

Besides the Suzuki-Miyaura coupling, other palladium-catalyzed reactions such as the Heck, Sonogashira, and Stille couplings are expected to be applicable to 2-Pyridinecarbonitrile, 3-bromo-4-ethyl-. For instance, the Sonogashira coupling with terminal alkynes would yield 3-alkynyl-4-ethyl-2-pyridinecarbonitriles, which are valuable building blocks in organic synthesis.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds and is expected to be effective for the coupling of 2-Pyridinecarbonitrile, 3-bromo-4-ethyl- with a wide range of primary and secondary amines. Similarly, related palladium-catalyzed couplings can be employed for the formation of C-O and C-S bonds using alcohols and thiols as coupling partners, respectively.

Transformations of the Carbonitrile Group at the 2-Position

The carbonitrile group at the 2-position is a versatile functional group that can be converted into a variety of other functionalities.

One of the most common transformations of a nitrile is its hydrolysis to a carboxylic acid or an amide. Acidic or basic hydrolysis of 2-Pyridinecarbonitrile, 3-bromo-4-ethyl- would be expected to yield 3-bromo-4-ethylpicolinamide or 3-bromo-4-ethylpicolinic acid, respectively. For example, the dehydration of 5-bromopicolinamide with phosphorus oxychloride yields 5-bromo-2-pyridinecarbonitrile, the reverse of the hydrolysis reaction chemicalbook.com.

The nitrile group can also be reduced to an aminomethyl group using reducing agents such as lithium aluminum hydride or catalytic hydrogenation. This would provide access to (3-bromo-4-ethylpyridin-2-yl)methanamine. Furthermore, the carbonitrile group can react with organometallic reagents, such as Grignard reagents, to form ketones after hydrolysis of the intermediate imine.

Table 3: Potential Transformations of the Carbonitrile Group

| Starting Functional Group | Reagents | Product Functional Group | Reference |

| -CN | H3O+, heat | -COOH | General Knowledge |

| -CN | H2O2, NaOH | -CONH2 | General Knowledge |

| -CN | 1. LiAlH4, 2. H2O | -CH2NH2 | General Knowledge |

| -CN | 1. RMgX, 2. H3O+ | -C(O)R | General Knowledge |

Reduction Reactions

The nitrile (-CN) group is a versatile functional group that can undergo reduction to form a primary amine. This transformation is a fundamental reaction in organic synthesis, providing a route to aminomethylpyridines, which are valuable building blocks. Strong reducing agents are typically required for this conversion.

Commonly used reagents like lithium aluminum hydride (LiAlH₄) are effective for the reduction of nitriles to primary amines. pipzine-chem.com The reaction involves the nucleophilic addition of hydride ions to the carbon atom of the nitrile, followed by workup to yield the amine.

Table 1: Representative Reduction of 2-Pyridinecarbonitrile, 3-bromo-4-ethyl-

| Starting Material | Reagent | Product |

|---|

This reduction opens up pathways for further functionalization, as the resulting primary amine can participate in a wide range of reactions, such as acylation, alkylation, and Schiff base formation.

Hydration and Hydrolysis

The nitrile group can be converted into an amide or a carboxylic acid through hydration and subsequent hydrolysis, respectively. These reactions typically proceed under acidic or basic conditions. pipzine-chem.com

Hydration to Amide: In the presence of acid or base catalysts, water can add across the carbon-nitrogen triple bond of the nitrile to form an amide. For instance, treatment with concentrated sulfuric acid or exposure to basic hydrogen peroxide can yield 3-Bromo-4-ethylpicolinamide .

Hydrolysis to Carboxylic Acid: Further hydrolysis of the initially formed amide, usually under more forcing acidic or basic conditions, leads to the corresponding carboxylic acid, 3-Bromo-4-ethylpicolinic acid , and ammonia (B1221849). pipzine-chem.com

Table 2: Hydrolysis Pathways for 2-Pyridinecarbonitrile, 3-bromo-4-ethyl-

| Reaction Type | Conditions | Intermediate/Product |

|---|---|---|

| Hydration | H₂SO₄ (conc.) or H₂O₂/NaOH | 3-Bromo-4-ethylpicolinamide |

Cyclization Pathways

The presence of ortho-disposed reactive functional groups—the nitrile and the bromo substituent—suggests the potential for intramolecular cyclization reactions to form fused heterocyclic systems. While specific cyclization pathways for this exact molecule are not extensively documented, analogous transformations in similar systems provide insight. For example, hetarynic cyclization is a known process for related 3-bromo-2-aminopyridines. researchgate.net

A plausible, albeit hypothetical, cyclization could be initiated by first converting the nitrile group into a nucleophilic species. For instance, reduction to the aminomethyl group, as described in section 4.2.1, would generate an internal nucleophile. This amine could then potentially undergo an intramolecular nucleophilic substitution with the adjacent bromo group, although such a reaction would form a strained four-membered ring and likely require specific catalytic conditions. A more feasible approach might involve multi-step sequences where the nitrile and bromo groups are transformed into functionalities more amenable to standard cyclization protocols.

Reactions Involving the Ethyl Group at the 4-Position

The ethyl group at the 4-position offers additional sites for chemical modification, primarily at the benzylic-like carbon adjacent to the pyridine ring.

Benzylic Functionalization

The methylene (B1212753) (-CH₂-) group of the ethyl substituent is analogous to a benzylic position, making its C-H bonds weaker and more susceptible to radical and oxidative reactions. Significant progress has been made in the direct functionalization of such C(sp³)-H bonds. mdpi.com

Potential transformations include:

Halogenation: Radical halogenating agents, such as N-bromosuccinimide (NBS) with a radical initiator, could selectively introduce a bromine atom at the benzylic position to yield 3-Bromo-4-(1-bromoethyl)-2-pyridinecarbonitrile .

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid could oxidize the benzylic carbon. Depending on the reaction conditions, this could lead to the formation of a ketone (3-Bromo-4-acetyl-2-pyridinecarbonitrile ) or, with complete oxidation, the carboxylic acid (3-Bromo-2-cyanopyridine-4-carboxylic acid ).

Table 3: Potential Benzylic Functionalization Reactions

| Reaction Type | Reagent | Potential Product |

|---|---|---|

| Radical Halogenation | N-Bromosuccinimide (NBS), AIBN | 3-Bromo-4-(1-bromoethyl)-2-pyridinecarbonitrile |

| Oxidation (to ketone) | Mild oxidizing agent (e.g., MnO₂) | 3-Bromo-4-acetyl-2-pyridinecarbonitrile |

Reactions at the Alkyl Chain Terminus

The terminal methyl (-CH₃) group of the ethyl chain is composed of primary C-H bonds, which are significantly less reactive than the benzylic C-H bonds. Functionalization at this position is challenging and would require highly reactive reagents or specific directing group strategies that are not inherent to the parent molecule's structure. Therefore, reactions at the terminus of the alkyl chain are not commonly observed under standard synthetic conditions.

Electrophilic and Nucleophilic Reactivity of the Pyridine Ring

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This characteristic makes it generally unreactive toward electrophilic aromatic substitution but susceptible to nucleophilic aromatic substitution, especially when activated by electron-withdrawing groups and bearing a good leaving group.

In 2-Pyridinecarbonitrile, 3-bromo-4-ethyl- , the ring is substituted with two electron-withdrawing groups (the nitrile and the ring nitrogen) and one electron-donating group (the ethyl group). The bromine atom at the 3-position serves as an excellent leaving group for nucleophilic aromatic substitution (SₙAr).

Nucleophiles can attack the pyridine ring, leading to the displacement of the bromide ion. The electron-withdrawing cyano group enhances the electrophilicity of the ring, facilitating this attack. pipzine-chem.com A wide variety of nucleophiles can be employed.

Table 4: Examples of Nucleophilic Aromatic Substitution

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Alkoxide | Sodium Methoxide (NaOMe) | 4-Ethyl-3-methoxy-2-pyridinecarbonitrile |

| Amine | Ammonia (NH₃) | 3-Amino-4-ethyl-2-pyridinecarbonitrile |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 4-Ethyl-3-(phenylthio)-2-pyridinecarbonitrile |

Conversely, electrophilic substitution on the pyridine ring is highly disfavored. The combined deactivating effects of the ring nitrogen and the cyano group make reactions like nitration or Friedel-Crafts acylation extremely difficult, often requiring harsh conditions that may degrade the molecule.

Directed Metalation and Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.org In this process, a heteroatom-containing substituent, known as a directed metalation group (DMG), coordinates to an organolithium reagent, facilitating deprotonation at an adjacent ortho-position. wikipedia.org For substituted pyridines, the position of metalation is influenced by the electronic nature and position of the existing substituents.

In the case of 2-Pyridinecarbonitrile, 3-bromo-4-ethyl-, the bromine atom at the C3 position can serve as a directed metalation group. researchgate.net The use of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is common for the ortho-lithiation of halopyridines. researchgate.net The electron-withdrawing nature of the cyano group at C2 and the presence of the ethyl group at C4 will sterically and electronically influence the regioselectivity of the deprotonation.

The primary sites for potential deprotonation are the C4 and C5 positions. However, the C4 position is already substituted with an ethyl group. Therefore, the most probable site for lithiation is the C5 position, which is ortho to the bromine at C3 and is the most acidic proton on the ring due to the cumulative electron-withdrawing effects of the adjacent bromo and cyano groups.

The resulting lithiated intermediate can then be quenched with a variety of electrophiles to introduce new functional groups at the C5 position. This provides a versatile method for the synthesis of novel polysubstituted pyridine derivatives.

Table 1: Plausible Directed Metalation and Functionalization Reactions

| Reagent | Electrophile | Product |

| 1. LDA, THF, -78 °C | 2. D₂O | 2-Pyridinecarbonitrile, 3-bromo-4-ethyl-5-deuterio- |

| 1. LDA, THF, -78 °C | 2. CH₃I | This compound5-methyl- |

| 1. LDA, THF, -78 °C | 2. (CH₃)₃SiCl | This compound5-(trimethylsilyl)- |

| 1. LDA, THF, -78 °C | 2. DMF | This compound5-carbaldehyde- |

It is important to note that while the bromine atom directs the metalation, it can also undergo halogen-metal exchange, which represents a potential competing reaction pathway. researchgate.net The choice of organolithium reagent and reaction conditions is therefore critical to favor the desired deprotonation pathway.

Activation Strategies for Pyridine Ring Transformations

The electron-deficient nature of the pyridine ring, further enhanced by the cyano group in 2-Pyridinecarbonitrile, 3-bromo-4-ethyl-, generally makes it less susceptible to electrophilic attack. To overcome this, activation of the pyridine ring is often necessary. A common and effective strategy is the formation of a pyridine N-oxide. bohrium.com

The nitrogen atom of the pyridine ring can be oxidized to the corresponding N-oxide using various oxidizing agents, such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (mCPBA). arkat-usa.org The resulting N-oxide significantly alters the electronic properties of the pyridine ring. The N-oxide group is a strong electron-donating group through resonance, which increases the electron density at the C2, C4, and C6 positions, making them more susceptible to electrophilic attack. arkat-usa.org

For 2-Pyridinecarbonitrile, 3-bromo-4-ethyl- N-oxide, the C2 and C4 positions are already substituted. Therefore, electrophilic substitution would be directed to the C6 position. Furthermore, the N-oxide can be activated by reagents like acetic anhydride (B1165640) or phosphorus oxychloride, facilitating nucleophilic attack at the C2 and C6 positions.

Another important transformation of pyridine N-oxides is their participation in deoxygenative functionalization reactions. For instance, treatment with phosphorus oxychloride can lead to chlorination at the C2 or C6 position, followed by subsequent nucleophilic substitution reactions. Additionally, pyridine N-oxides can undergo rearrangements and cycloaddition reactions. arkat-usa.org

The cyano group at the C2 position can also be influenced by the N-oxide functionality. For example, in the presence of a cyanide source, isonicotinic acid N-oxide can be converted to 2-cyano-isonicotinamide, suggesting that the reactivity of the cyano group in the target molecule could be modulated upon N-oxidation. semanticscholar.org

Table 2: Potential Transformations via Pyridine Ring Activation

| Activation Strategy | Reagent | Potential Transformation |

| N-Oxide Formation | mCPBA | Formation of 2-Pyridinecarbonitrile, 3-bromo-4-ethyl- N-oxide |

| Electrophilic Substitution of N-oxide | HNO₃/H₂SO₄ | Nitration at the C6 position |

| Nucleophilic Attack on Activated N-oxide | 1. POCl₃ 2. Nu⁻ | Substitution at the C6 position |

| Deoxygenative Cyanation | Zn(CN)₂ | Potential modification of the C2-cyano group |

These activation strategies significantly broaden the synthetic utility of 2-Pyridinecarbonitrile, 3-bromo-4-ethyl-, enabling the introduction of a wide range of functional groups and the construction of more complex molecular architectures.

Mechanistic Investigations of Reactions Involving 2 Pyridinecarbonitrile, 3 Bromo 4 Ethyl

Computational Elucidation of Reaction Pathways

There is no published research focusing on the computational elucidation of reaction pathways for 2-Pyridinecarbonitrile, 3-bromo-4-ethyl-.

Density Functional Theory (DFT) Calculations for Transition States

No specific Density Functional Theory (DFT) calculations for the transition states of reactions involving 2-Pyridinecarbonitrile, 3-bromo-4-ethyl- have been reported in the scientific literature. DFT calculations are a common method for investigating reaction mechanisms, providing insights into the geometry and energy of transition states. For example, studies on other heterocyclic compounds have utilized DFT to map out the intricate details of reaction pathways. researchgate.net

Energy Profiles and Rate-Determining Steps

In the absence of computational studies, the energy profiles and rate-determining steps for reactions of 2-Pyridinecarbonitrile, 3-bromo-4-ethyl- remain undetermined. Such profiles are crucial for understanding reaction kinetics and for optimizing reaction conditions.

Experimental Mechanistic Probes

No experimental mechanistic probes, such as kinetic isotope effect studies or the isolation of intermediates, have been specifically applied to reactions of 2-Pyridinecarbonitrile, 3-bromo-4-ethyl-.

Kinetic Isotope Effects

The kinetic isotope effect (KIE) is a powerful tool for determining the rate-limiting step of a reaction and for elucidating the nature of the transition state. wikipedia.orgnih.gov It involves measuring the change in reaction rate when an atom in the reactant is replaced by one of its heavier isotopes. wikipedia.org For instance, large KIEs are often observed in reactions where a C-H bond is broken in the rate-determining step. nih.govnih.gov However, no KIE studies have been conducted on 2-Pyridinecarbonitrile, 3-bromo-4-ethyl- to date.

Intermediate Isolation and Characterization

The isolation and characterization of reaction intermediates provide direct evidence for a proposed reaction mechanism. Techniques such as spectroscopy and crystallography are used to determine the structure of these transient species. For some reactions of 2-bromopyridines, the formation of intermediates has been proposed and in some cases, characterized. mdpi.com However, for reactions involving 2-Pyridinecarbonitrile, 3-bromo-4-ethyl-, no intermediates have been isolated or characterized.

Insights into Regio- and Stereoselectivity Mechanisms

Without experimental or computational data, no definitive insights can be drawn regarding the mechanisms that govern the regio- and stereoselectivity of reactions involving 2-Pyridinecarbonitrile, 3-bromo-4-ethyl-. The substituents on the pyridine (B92270) ring, namely the bromo, cyano, and ethyl groups, would be expected to exert significant electronic and steric effects, thereby directing the outcome of reactions. Molecular electron density theory (MEDT) is one approach that has been used to understand the regioselectivity in other types of reactions. nih.gov

An in-depth analysis of the chemical compound 2-Pyridinecarbonitrile, 3-bromo-4-ethyl- reveals its significant potential as a versatile building block in advanced organic synthesis. This article explores its applications in creating complex molecular architectures, driven by the strategic placement of its bromo, cyano, and ethyl functional groups on the pyridine core. While direct research on this specific molecule is emerging, its utility can be inferred from the well-documented reactivity of similarly substituted pyridines. The inherent functionalities of this compound position it as a valuable precursor for a range of sophisticated chemical transformations.

Advanced Applications As a Synthetic Building Block

The unique arrangement of a reactive bromine atom, a versatile cyano group, and an ethyl substituent on the pyridine (B92270) scaffold makes 2-Pyridinecarbonitrile, 3-bromo-4-ethyl- a highly valuable intermediate in synthetic chemistry. The bromine atom at the 3-position is primed for various palladium-catalyzed cross-coupling reactions, while the cyano group at the 2-position can undergo a wide array of transformations, including hydrolysis, reduction, or participation in cycloadditions. thieme-connect.deresearchgate.net This orthogonal reactivity allows for the selective and sequential modification of the molecule, providing a powerful tool for constructing complex molecular frameworks.

Computational and Theoretical Analysis of 2 Pyridinecarbonitrile, 3 Bromo 4 Ethyl Structure and Reactivity

Electronic Structure Characterization

The electronic properties of 2-Pyridinecarbonitrile, 3-bromo-4-ethyl- are fundamental to its reactivity and have been elucidated through frontier molecular orbital analysis and molecular electrostatic potential mapping.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory provides critical insights into the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability. researchgate.net

For many organic molecules, the distribution of HOMO and LUMO densities indicates the most probable sites for electrophilic and nucleophilic attacks, respectively. In pyridine (B92270) derivatives, the nitrogen atom and the π-system of the ring often play significant roles in the composition of these frontier orbitals. The specific energies of HOMO, LUMO, and the resulting energy gap are typically determined using computational methods like Density Functional Theory (DFT). researchgate.net

Table 1: Frontier Molecular Orbital Energies

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: Specific computational data for 2-Pyridinecarbonitrile, 3-bromo-4-ethyl- is not publicly available in the searched literature. The table is representative of the type of data generated in such an analysis.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP surface displays regions of varying electrostatic potential, typically color-coded to represent different charge densities. Red areas indicate negative electrostatic potential, corresponding to regions of high electron density that are susceptible to electrophilic attack. Conversely, blue areas denote positive electrostatic potential, indicating electron-deficient regions prone to nucleophilic attack. researchgate.net

In a molecule like 2-Pyridinecarbonitrile, 3-bromo-4-ethyl-, the nitrogen atom of the pyridine ring and the cyano group would be expected to be regions of negative potential, while the hydrogen atoms and the regions around the bromine atom might exhibit positive potential. researchgate.net The MEP map provides a holistic view of the molecule's electronic landscape, complementing the information derived from FMO analysis.

Conceptual Density Functional Theory (CDFT) Descriptors

Conceptual Density Functional Theory (CDFT) offers a powerful framework for quantifying the global and local reactivity of a chemical species using various descriptors derived from the electron density.

Fukui Functions and Local Reactivity Indices

Fukui functions are essential local reactivity descriptors that identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These functions quantify the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for a more nuanced understanding of regioselectivity in chemical reactions than what is provided by atomic charges alone.

Global Reactivity Descriptors

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Chemical Potential (μ): Related to the electronegativity of the molecule.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These descriptors are invaluable for comparing the reactivity of different compounds and for understanding their behavior in chemical reactions. researchgate.net

Table 2: Global Reactivity Descriptors

| Descriptor | Formula | Value |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Data not available |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Data not available |

| Electrophilicity Index (ω) | μ2 / (2η) | Data not available |

Note: Specific computational data for 2-Pyridinecarbonitrile, 3-bromo-4-ethyl- is not publicly available in the searched literature. The table illustrates the descriptors and their relationships.

Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular interactions, which dictates the crystal packing. These interactions can include hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces. mdpi.comnih.gov The study of these interactions is crucial for understanding the physical properties of a crystalline material.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a valuable method for visualizing and quantifying intermolecular interactions in the crystalline state. It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. By mapping various properties onto this surface, one can gain insights into the nature and propensity of different types of intermolecular contacts.

For a molecule like 2-Pyridinecarbonitrile, 3-bromo-4-ethyl-, the Hirshfeld surface would be generated to understand how the bromine, cyano, and ethyl substituents on the pyridine ring influence the crystal packing. The analysis typically involves generating a 2D fingerprint plot, which is a histogram of the distances from the Hirshfeld surface to the nearest atom inside the surface (dᵢ) versus the distance to the nearest atom outside the surface (dₑ). This plot provides a quantitative summary of the intermolecular contacts.

Although specific experimental data for 2-Pyridinecarbonitrile, 3-bromo-4-ethyl- is not publicly available, analysis of structurally similar compounds, such as other substituted pyridinecarbonitriles and brominated heterocycles, allows for a reliable prediction of the expected interactions. nih.govnih.govresearchgate.neterciyes.edu.tr The primary interactions governing the crystal structure would likely be a combination of hydrogen bonds, halogen bonds, and van der Waals forces.

The presence of the bromine atom suggests that Br···H and potentially Br···N or Br···C interactions could play a significant role in the crystal packing. The cyano group is a strong hydrogen bond acceptor, leading to the formation of C-H···N interactions. The ethyl group and the pyridine ring itself would contribute to numerous H···H, C···H, and π-π stacking interactions.

A representative breakdown of the contributions of various intermolecular contacts to the Hirshfeld surface for a molecule with similar functional groups is presented in the interactive table below.

This table illustrates the anticipated percentage contributions of different intermolecular contacts to the total Hirshfeld surface area for 2-Pyridinecarbonitrile, 3-bromo-4-ethyl-, based on data from analogous structures. nih.govnih.govresearchgate.neterciyes.edu.tr

The red spots on a dₙₒᵣₘ-mapped Hirshfeld surface would highlight the regions of strongest intermolecular contacts, such as the aforementioned hydrogen and halogen bonds, which are crucial for the stabilization of the crystal lattice.

Energy Framework Calculations

To further quantify the strength and nature of the intermolecular interactions, energy framework calculations can be performed. This method uses the crystal structure data to calculate the interaction energies between a central molecule and its neighbors. These energies are typically broken down into electrostatic, polarization, dispersion, and repulsion components, providing a detailed understanding of the forces holding the crystal together.

The results of such calculations are often visualized as a framework of cylinders connecting the centroids of interacting molecules, where the thickness of the cylinders is proportional to the magnitude of the interaction energy. This provides an intuitive and powerful representation of the packing topology and the dominant interaction pathways within the crystal.

A summary of the expected interaction energies between molecular pairs in the crystal lattice of 2-Pyridinecarbonitrile, 3-bromo-4-ethyl-, based on similar reported structures, is provided in the interactive table below.

This table presents the anticipated range of different interaction energy components for molecular pairs in the crystal lattice of 2-Pyridinecarbonitrile, 3-bromo-4-ethyl-, as inferred from computational studies on related compounds.

Together, Hirshfeld surface analysis and energy framework calculations would provide a detailed and quantitative understanding of the solid-state structure of 2-Pyridinecarbonitrile, 3-bromo-4-ethyl-. This knowledge is fundamental for controlling the polymorphism of the compound and for understanding its physical properties, such as solubility and melting point, which are critical for its handling and potential applications.

Future Research Directions and Perspectives in 2 Pyridinecarbonitrile, 3 Bromo 4 Ethyl Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of polysubstituted pyridines can be a complex challenge, often requiring multi-step procedures with limited yields. A primary focus of future research on 2-Pyridinecarbonitrile, 3-bromo-4-ethyl- would be the development of efficient and environmentally benign synthetic strategies. Current approaches to similar pyridine (B92270) derivatives often rely on classical condensation reactions or functionalization of a pre-existing pyridine ring. Future investigations could explore:

C-H Activation: A highly attractive and sustainable approach would be the direct and selective functionalization of a simpler pyridine precursor. For instance, research could target the direct bromination and cyanation of 4-ethylpyridine (B106801), although controlling the regioselectivity would be a significant challenge.

Green Chemistry Principles: Future synthetic routes should aim to minimize the use of hazardous reagents and solvents. This could involve exploring enzymatic catalysis, the use of greener solvents like ionic liquids or supercritical fluids, and developing reaction conditions that are more energy-efficient.

Exploration of Unconventional Reactivity Patterns

The unique arrangement of a nitrile, a bromine atom, and an ethyl group on the pyridine ring of 2-Pyridinecarbonitrile, 3-bromo-4-ethyl- suggests a rich and complex reactivity profile. The electron-withdrawing nature of the nitrile group and the halogen atom significantly influences the electron density of the pyridine ring, opening up possibilities for various chemical transformations.

Future research could delve into:

Cross-Coupling Reactions: The bromo substituent at the 3-position is a prime handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide array of functional groups, leading to a diverse library of novel derivatives.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring could facilitate SNAr reactions, where the bromine atom is displaced by various nucleophiles. The kinetics and regioselectivity of these reactions would be of fundamental interest.

Manipulation of the Nitrile Group: The nitrile functionality can be transformed into other valuable functional groups, such as amines, amides, carboxylic acids, or tetrazoles. Investigating these transformations in the context of the substituted pyridine core could yield compounds with interesting biological or material properties.

Integration into Flow Chemistry and Automated Synthesis

The precise control over reaction parameters offered by flow chemistry and the high-throughput capabilities of automated synthesis platforms are revolutionizing chemical research and development. Integrating the synthesis and derivatization of 2-Pyridinecarbonitrile, 3-bromo-4-ethyl- into these modern technologies presents a significant opportunity.

Key research directions in this area include:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of the target compound could offer advantages in terms of safety, scalability, and reproducibility. This would involve optimizing reaction conditions, such as temperature, pressure, and residence time, in a microreactor setup.

Automated Derivatization: An automated synthesis platform could be employed to rapidly generate a library of derivatives from 2-Pyridinecarbonitrile, 3-bromo-4-ethyl- using the reactivity patterns discussed in the previous section. This high-throughput approach would accelerate the discovery of new compounds with desired properties.

In-line Analysis and Optimization: The integration of real-time analytical techniques, such as NMR or mass spectrometry, into a flow chemistry setup would allow for rapid reaction optimization and a deeper understanding of the reaction mechanisms.

Theoretical Predictions for New Transformations and Derivatives

Computational chemistry provides a powerful tool for predicting the properties and reactivity of molecules, guiding experimental efforts and saving valuable resources. Theoretical studies on 2-Pyridinecarbonitrile, 3-bromo-4-ethyl- could provide crucial insights into its chemical behavior.

Future theoretical investigations could focus on:

Density Functional Theory (DFT) Calculations: DFT calculations can be used to predict the molecule's electronic structure, bond energies, and reactivity indices. This information can help in understanding the regioselectivity of reactions and in designing new transformations.

Molecular Docking and Virtual Screening: If the derivatives of 2-Pyridinecarbonitrile, 3-bromo-4-ethyl- are to be explored for potential biological applications, molecular docking studies could be used to predict their binding affinity to specific protein targets.

Prediction of Spectroscopic Properties: Theoretical calculations can predict spectroscopic data, such as NMR and IR spectra, which would be invaluable for the characterization of newly synthesized compounds.

By pursuing these future research directions, the scientific community can unlock the full potential of 2-Pyridinecarbonitrile, 3-bromo-4-ethyl- and its derivatives, contributing to the advancement of synthetic chemistry and the development of novel functional molecules.

Q & A

Q. What synthetic methodologies are optimal for preparing 3-bromo-4-ethyl-2-pyridinecarbonitrile?

A common approach involves refluxing a mixture of substituted acetophenones, aldehydes, ethyl cyanoacetate, and ammonium acetate in ethanol. For brominated derivatives, brominated precursors (e.g., p-bromoacetophenone) are used. Reaction progress is monitored via TLC, and the product is isolated via crystallization from DMF/ethanol (1:2). Purification steps include washing with ethanol and water to remove unreacted reagents .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- XRD : Single-crystal X-ray diffraction (using SHELX programs) resolves molecular geometry and intermolecular interactions .

- NMR/FTIR : H/C NMR confirms substituent positions; CN and C-Br stretches are identified via FTIR at ~2230 cm and 560 cm, respectively .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

Q. How can researchers assess the compound’s efficacy as a corrosion inhibitor?

Electrochemical methods include:

Q. What are its dominant reaction pathways in organic synthesis?

The bromine atom facilitates nucleophilic aromatic substitution (SNAr) with amines or thiols. The nitrile group participates in cyclization reactions (e.g., forming pyridopyrimidines) or acts as a directing group in cross-coupling reactions (Suzuki, Sonogashira) under Pd catalysis. Reaction conditions (solvent, temperature, catalyst) are optimized via kinetic studies .

Q. How is its environmental persistence evaluated?

- Biodegradation : Anaerobic sediment slurry tests measure pseudo-first-order rate constants (e.g., 1.01/day) and half-lives (16.5 hrs) .

- Mobility : Soil adsorption coefficients () indicate high mobility, requiring containment in lab waste protocols .

Advanced Research Questions

Q. How do DFT calculations enhance understanding of its electronic properties?

Density functional theory (DFT) models HOMO/LUMO energies to predict reactivity sites. For example, the nitrile group’s electron-withdrawing effect lowers LUMO energy, favoring electrophilic attacks. Molecular electrostatic potential (MEP) maps visualize charge distribution, aiding in predicting SNAr reactivity .

Q. What strategies resolve contradictions between experimental and computational data?

- XRD-DFT Comparison : Discrepancies in bond lengths/angles (e.g., C-Br vs. C-CN) are resolved by refining basis sets (e.g., B3LYP/6-311++G(d,p)) and accounting for crystal packing effects .

- Kinetic vs. Thermodynamic Control : Competing reaction pathways (e.g., cyclization vs. coupling) are analyzed via Arrhenius plots and transition-state modeling.

Q. How is its potential in pharmaceutical development explored?

- Structure-Activity Relationships (SAR) : Modifying the ethyl or bromo groups alters bioactivity. For example, bromine enhances halogen bonding with target proteins.

- In Silico Screening : Molecular docking (AutoDock Vina) predicts binding affinity to kinases or CYP450 enzymes, guided by pyridine-based pharmacophores .

Q. What advanced techniques optimize its use in catalysis?

- Heterogeneous Catalysis : Immobilizing the compound on silica/MOF supports improves recyclability in cross-coupling reactions.

- Operando Spectroscopy : Raman or IR monitors intermediate species during catalytic cycles, revealing deactivation mechanisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.